4-Bromo-2,5-difluoroanisole

Vue d'ensemble

Description

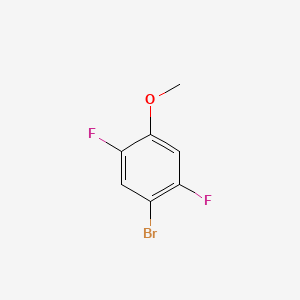

4-Bromo-2,5-difluoroanisole is an organic compound with the molecular formula C7H5BrF2O It is a derivative of anisole, where the hydrogen atoms at positions 4, 2, and 5 on the benzene ring are substituted with bromine and fluorine atoms, respectively

Applications De Recherche Scientifique

4-Bromo-2,5-difluoroanisole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity and interactions with biological targets.

Medicine: It serves as an intermediate in the synthesis of drug candidates and active pharmaceutical ingredients.

Industry: It is used in the production of specialty chemicals and materials, including liquid crystals and organic semiconductors.

Mécanisme D'action

Mode of Action

The mode of action of 4-Bromo-2,5-difluoroanisole is currently unknown due to the lack of research on this specific compound. It is known that the compound has been used to prepare difluorophenacyl analogs as inhibitors of cyclin-dependent kinases .

Biochemical Pathways

This compound has been used to synthesize aminopyridine N-oxides for selective inhibition of p38 MAP kinase . The p38 MAP kinase pathway plays a crucial role in cellular responses to stress and inflammation.

Result of Action

Its use in the synthesis of inhibitors of cyclin-dependent kinases suggests potential effects on cell cycle regulation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Bromo-2,5-difluoroanisole can be synthesized through several methods. One common approach involves the bromination and fluorination of anisole derivatives. For instance, starting with 2,5-difluoroanisole, bromination can be achieved using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology, which allows for precise control over reaction parameters and improved safety. The use of high-purity reagents and optimized reaction conditions is crucial to achieving high yields and minimizing by-products.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2,5-difluoroanisole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically used under inert atmosphere conditions.

Major Products Formed

Substitution: Products include various substituted anisoles depending on the nucleophile used.

Oxidation: Products include difluoroquinones.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Bromo-2-fluoroanisole

- 4-Bromo-3,5-difluoroanisole

- 2,5-Difluoroanisole

Uniqueness

4-Bromo-2,5-difluoroanisole is unique due to the specific arrangement of bromine and fluorine atoms on the anisole ring, which imparts distinct chemical reactivity and physical properties. This unique substitution pattern makes it valuable for specific synthetic applications and research studies.

Activité Biologique

4-Bromo-2,5-difluoroanisole (CHBrFO), a fluorinated aromatic compound, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the current understanding of its biological properties, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

- Molecular Weight : 223.02 g/mol

- Melting Point : 215-217°C

- Density : 1.50 g/cm³

This compound has been identified as a potential inhibitor of telomerase, an enzyme crucial for the maintenance of telomere length in cancer cells. Telomerase is typically inactive in normal somatic cells but is reactivated in approximately 90% of human cancers, allowing for uncontrolled cellular proliferation. The inhibition of telomerase activity leads to telomere shortening and ultimately triggers apoptosis in cancer cells while sparing normal cells .

In Vitro Studies

Research indicates that this compound exhibits significant anti-proliferative effects on various cancer cell lines. A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability across several tumor models, including breast and prostate cancer .

| Cell Line | IC (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Inhibition of proliferation |

| PC-3 (Prostate Cancer) | 12 | Induction of apoptosis |

| A549 (Lung Cancer) | 18 | Cell cycle arrest |

In Vivo Studies

In vivo studies using murine models have shown that administration of this compound significantly reduces tumor growth compared to control groups. The compound was administered at a dosage of 50 mg/kg body weight over a period of four weeks, resulting in a notable reduction in tumor size and weight .

Case Studies

- Breast Cancer Model : In a controlled study involving MCF-7 xenograft models, treatment with this compound led to a 45% reduction in tumor volume compared to untreated controls after three weeks of treatment.

- Prostate Cancer Model : Another study focusing on PC-3 cells showed that the compound not only inhibited cell growth but also enhanced the efficacy of existing chemotherapeutic agents like docetaxel when used in combination therapy.

Pharmacological Applications

Given its mechanism as a telomerase inhibitor, this compound is being explored as a candidate for developing novel anticancer therapies. Its selective action on cancer cells presents an opportunity to minimize side effects commonly associated with traditional chemotherapy.

Propriétés

IUPAC Name |

1-bromo-2,5-difluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOTXNQBDWFJMNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369314 | |

| Record name | 4-Bromo-2,5-difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202865-60-9 | |

| Record name | 1-Bromo-2,5-difluoro-4-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202865-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,5-difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.